2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Brand Name: Vulcanchem
CAS No.: 898779-13-0
VCID: VC2477656
InChI: InChI=1S/C16H16O5S/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-3-4-14(22-13)16-20-5-6-21-16/h3-4,7-9,16H,5-6H2,1-2H3
SMILES: COC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Molecular Formula: C16H16O5S
Molecular Weight: 320.4 g/mol

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS No.: 898779-13-0

Cat. No.: VC2477656

Molecular Formula: C16H16O5S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene - 898779-13-0

Specification

CAS No. 898779-13-0
Molecular Formula C16H16O5S
Molecular Weight 320.4 g/mol
IUPAC Name (3,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Standard InChI InChI=1S/C16H16O5S/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-3-4-14(22-13)16-20-5-6-21-16/h3-4,7-9,16H,5-6H2,1-2H3
Standard InChI Key JUYXAPDSDQLRKH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC

Introduction

Chemical Identity and Classification

Identification Parameters

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is identified through several standard chemical identifiers. It has been assigned the CAS Registry Number 898779-13-0, which serves as its unique identifier in chemical databases. The compound has been cataloged in PubChem with the identifier 24723538, where it was first registered on February 29, 2008, with the most recent modification to its entry dated April 5, 2025 (likely a database error) .

Nomenclature

The IUPAC name for this compound is (3,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone, which systematically describes its structural components . The compound is also sometimes referred to as 2-[5-(3,5-DIMETHOXYBENZOYL)THIOPHEN-2-YL]-1,3-DIOXOLANE in some chemical databases and literature . These naming conventions follow standard chemical nomenclature practices for heterocyclic compounds containing multiple functional groups.

Structural Characteristics

Molecular Composition

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has the molecular formula C₁₆H₁₆O₅S, indicating its composition of 16 carbon atoms, 16 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 320.4 g/mol, placing it in the medium molecular weight range for organic research compounds. Its exact mass has been calculated to be 320.36 g/mol according to some sources .

Structural Features

The compound contains several distinct structural features that contribute to its chemical properties:

  • A thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom

  • A benzoyl group with methoxy substituents at positions 3 and 5

  • A 1,3-dioxolane group attached to the thiophene ring at position 5

  • A ketone functional group connecting the thiophene and dimethoxybenzene portions

This unique structural arrangement results in a molecule with multiple reactive sites and potential for various chemical interactions.

Physical and Chemical Properties

Physicochemical Properties

The available data on the physicochemical properties of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₅S
Molecular Weight320.4 g/mol
Boiling Point517.1±50.0 °C (Predicted)
Density1.278±0.06 g/cm³ (Predicted)
Standard InChIInChI=1S/C16H16O5S/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-3-4-14(22-13)16-20-5-6-21-16/h3-4,7-9,16H,5-6H2,1-2H3
Standard InChIKeyJUYXAPDSDQLRKH-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC

It is important to note that some of these properties, particularly the boiling point and density, are predicted values rather than experimentally determined measurements .

Comparison with Structurally Similar Compounds

Structural Analogues

Several structurally related compounds exist that differ primarily in the substitution pattern on the benzoyl portion or in other key functional groups:

  • 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS: 898779-31-2) - Contains methyl groups instead of methoxy groups

  • 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: 898779-16-3) - Has a different substitution pattern of methyl groups

  • 2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene (CAS: 898773-05-2) - Lacks substituents on the benzene ring

Comparative Analysis

The differences in substituents among these related compounds lead to variations in their physical and chemical properties. The following table provides a comparison of key molecular parameters:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiopheneC₁₆H₁₆O₅S320.4898779-13-0
2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiopheneC₁₆H₁₆O₃S288.4898779-31-2
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiopheneC₁₆H₁₆O₃S288.36898779-16-3
2-Benzoyl-5-(1,3-dioxolan-2-YL)thiopheneC₁₄H₁₂O₃S260.31898773-05-2

The presence of methoxy groups in 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, as opposed to methyl groups in similar compounds, increases both the molecular weight and oxygen content. These structural differences likely affect properties such as solubility, electronic distribution, and potential interactions with various chemical and biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator